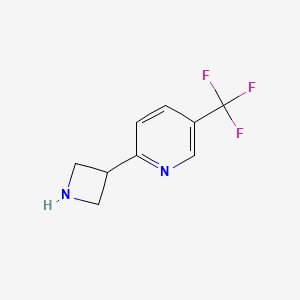
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1217340-94-7. It has a molecular weight of 179.97 and its IUPAC name is 6-[(methylamino)carbonyl]-3-pyridinylboronic acid . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” is 1S/C7H9BN2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4,12-13H,1H3,(H,9,11) . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including “(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid”, are highly valuable building blocks in organic synthesis. They are involved in many chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki-Miyaura cross-coupling reaction is a particularly important application .Physical And Chemical Properties Analysis
“(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 179.97 .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. The boronic acid moiety of the compound reacts with halide-containing compounds in the presence of a palladium catalyst, creating a new bond between two carbon atoms. This reaction is particularly useful for synthesizing complex organic molecules, such as pharmaceuticals and polymers.
Palladium-Catalyzed Intramolecular Aminocarbonylation
The compound can be used in palladium-catalyzed intramolecular aminocarbonylation reactions . This process involves the insertion of a carbon monoxide molecule into a nitrogen-hydrogen bond, which is facilitated by a palladium catalyst. The reaction is useful for the synthesis of lactams, which are core structures in many bioactive compounds.
N-Arylation Reactions
“(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” serves as a reagent for N-arylation reactions , where nitrogen-containing compounds are bonded to aromatic systems. This is a key step in the synthesis of various heterocyclic compounds that have applications in drug development and materials science.
Safety and Hazards
The safety information for “(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s important to handle this compound with care, following all safety precautions.
Mecanismo De Acción
Target of Action
The primary target of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the palladium (II) complexes . These complexes play a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the action of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various applications in organic chemistry .
Action Environment
The action of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is influenced by environmental factors. The compound is generally environmentally benign , and its reactivity can be tailored for application under specific SM coupling conditions . It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.
Propiedades
IUPAC Name |
[6-(methylcarbamoyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4,12-13H,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDGTPAHKOWCSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)NC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855763 |
Source


|
| Record name | [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid | |
CAS RN |
1217340-94-7 |
Source


|
| Record name | [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B572202.png)
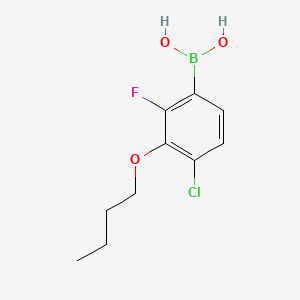
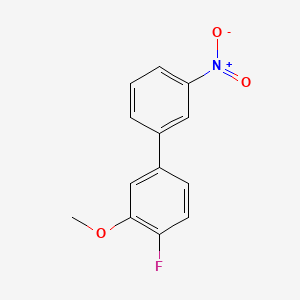
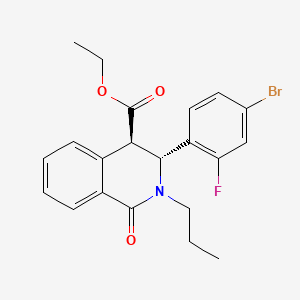
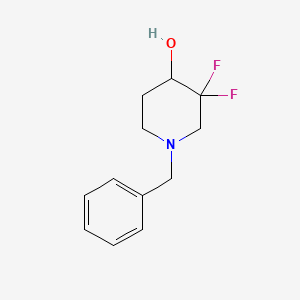
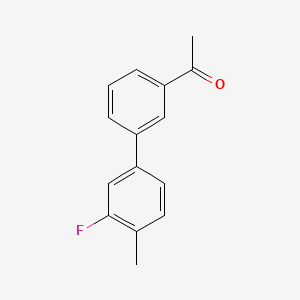
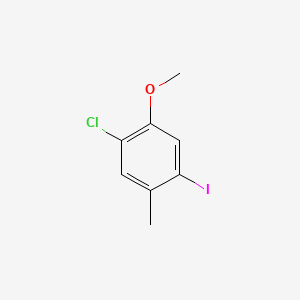

![4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B572216.png)
![7-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)isoquinolin-1-amine](/img/structure/B572218.png)
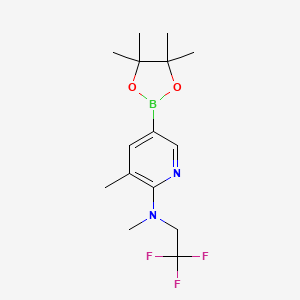
![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B572220.png)
